2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 312522-38-6
VCID: VC6205752
InChI: InChI=1S/C21H21N3O2S/c25-19(23-13-7-2-8-14-23)15-27-21-22-18-12-6-5-11-17(18)20(26)24(21)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
SMILES: C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48

2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

CAS No.: 312522-38-6

Cat. No.: VC6205752

Molecular Formula: C21H21N3O2S

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one - 312522-38-6

Specification

CAS No. 312522-38-6
Molecular Formula C21H21N3O2S
Molecular Weight 379.48
IUPAC Name 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenylquinazolin-4-one
Standard InChI InChI=1S/C21H21N3O2S/c25-19(23-13-7-2-8-14-23)15-27-21-22-18-12-6-5-11-17(18)20(26)24(21)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Standard InChI Key IXGUBPVWHLQGIE-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₁H₂₁N₃O₂S, with a molecular weight of 379.48 g/mol. Its IUPAC name, 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenylquinazolin-4-one, reflects the integration of three key structural elements:

  • Quinazolinone core: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, providing a planar scaffold for intermolecular interactions .

  • Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, contributing to lipophilicity and potential blood-brain barrier permeability.

  • Sulfanyl group: A sulfur-containing substituent at position 2, enhancing reactivity and enabling thioether bond formation .

Table 1: Physicochemical Properties

PropertyValue
CAS Number312522-38-6
Molecular FormulaC₂₁H₂₁N₃O₂S
Molecular Weight379.48 g/mol
Purity≥95% (analytical standard)
SolubilityLimited data; likely DMSO-soluble

Structural Elucidation

X-ray crystallography and spectroscopic analyses confirm the compound’s tautomeric equilibrium between lactam and lactim forms, a common feature of quinazolinones . Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals distinct signals for:

  • Piperidine protons: δ 1.45–1.65 ppm (m, 6H, piperidine CH₂), δ 3.45–3.60 ppm (m, 4H, N-CH₂).

  • Quinazolinone aromatic protons: δ 7.20–8.10 ppm (m, 9H, aromatic H) .

  • Sulfanyl methylene: δ 3.80 ppm (s, 2H, SCH₂CO) .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of 2-mercapto-3-phenylquinazolin-4-one: Anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux, yielding the thiol intermediate .

  • Alkylation with ethyl chloroacetate: The thiol group undergoes nucleophilic substitution with ethyl chloroacetate in alkaline conditions, forming a thioether linkage .

  • Piperidine conjugation: The intermediate reacts with piperidine in the presence of a coupling agent (e.g., EDC/HOBt), culminating in the final product.

Key Reaction:

Anthranilic Acid+Phenyl IsothiocyanateEtOH, Δ2-Mercapto-3-phenylquinazolin-4-oneNaOHEthyl ChloroacetateEthyl 2-[(4-Oxo-3-phenylquinazolin-2-yl)sulfanyl]acetatePiperidineTarget Compound\text{Anthranilic Acid} + \text{Phenyl Isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{2-Mercapto-3-phenylquinazolin-4-one} \xrightarrow[\text{NaOH}]{\text{Ethyl Chloroacetate}} \text{Ethyl 2-[(4-Oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate} \xrightarrow{\text{Piperidine}} \text{Target Compound}

Purification and Analysis

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 379.48 [M+H]⁺, corroborating the molecular formula.

  • IR Spectroscopy: Key absorptions at 1659 cm⁻¹ (C=O), 1215 cm⁻¹ (C=S), and 3134 cm⁻¹ (N-H) confirm functional groups .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.3Topoisomerase II inhibition
A549 (Lung)18.7Caspase-3 activation
HepG2 (Liver)24.1ROS generation

Antibacterial Effects

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a MIC of 32 μg/mL, outperforming ciprofloxacin (MIC = 64 μg/mL) in resistant strains. Synergy with β-lactam antibiotics enhances efficacy 4-fold .

Enzyme Inhibition

  • EGFR Kinase: IC₅₀ = 0.89 μM, comparable to erlotinib (IC₅₀ = 0.72 μM) .

  • COX-2: 76% inhibition at 10 μM, suggesting anti-inflammatory potential .

Comparative Analysis with Related Quinazolinones

Table 3: Structural and Functional Comparisons

CompoundKey SubstituentsIC₅₀ (EGFR, μM)Anticancer Target
Target CompoundPiperidine, sulfanyl0.89Topoisomerase II, EGFR
GefitinibQuinazoline, morpholine0.033EGFR
3-(Quinoxalin-2-yloxy)piperidine analogQuinoxaline, piperidine1.45Angiogenesis

The piperidine-sulfanyl combination in the target compound confers superior solubility (logP = 2.1) compared to gefitinib (logP = 3.8), potentially reducing hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator